
Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-3-(4-Methoxypyrimidin-2-yl)-3-oxopropanoat ist eine organische Verbindung, die zur Klasse der Pyrimidinderivate gehört. Pyrimidinderivate sind bekannt für ihre breite Palette an Anwendungen in der medizinischen Chemie, Landwirtschaft und Materialwissenschaft aufgrund ihrer einzigartigen chemischen Eigenschaften.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-3-(4-Methoxypyrimidin-2-yl)-3-oxopropanoat beinhaltet typischerweise die Reaktion von 4-Methoxypyrimidin-2-carbonsäure mit Methylacetoacetat in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können Prinzipien der grünen Chemie, wie z. B. die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, angewendet werden, um die Umweltbelastung zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-3-(4-Methoxypyrimidin-2-yl)-3-oxopropanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyrimidinring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nucleophile wie Amine oder Thiole werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren und Ketone.
Reduktion: Alkohole und Amine.
Substitution: Verschiedene substituierte Pyrimidinderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-3-(4-Methoxypyrimidin-2-yl)-3-oxopropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es dient als Vorläufer für die Entwicklung von pharmazeutischen Wirkstoffen, die auf verschiedene Krankheiten abzielen.
Industrie: Die Verbindung wird bei der Herstellung von Agrochemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-3-(4-Methoxypyrimidin-2-yl)-3-oxopropanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise die Aktivität bestimmter Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, und so ihre therapeutischen Wirkungen entfalten.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Methyl-2-[(4-Methoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoat
- 1-(4-Methoxypyrimidin-2-yl)-3-(2-nitrophenylsulfonyl)harnstoff
Einzigartigkeit
Methyl-3-(4-Methoxypyrimidin-2-yl)-3-oxopropanoat ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die ihm eine besondere Reaktivität und biologische Aktivität verleiht.
Eigenschaften
Molekularformel |
C9H10N2O4 |
|---|---|
Molekulargewicht |
210.19 g/mol |
IUPAC-Name |
methyl 3-(4-methoxypyrimidin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H10N2O4/c1-14-7-3-4-10-9(11-7)6(12)5-8(13)15-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
WSJDVGGOJLHUAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC=C1)C(=O)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


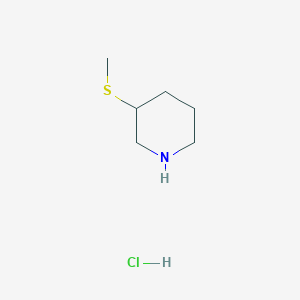
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
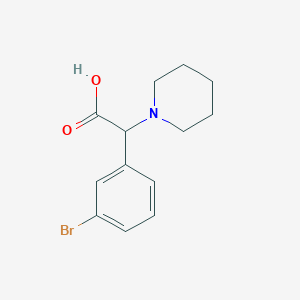

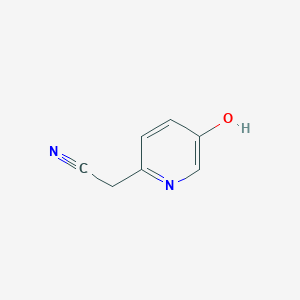

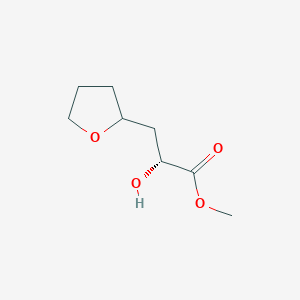

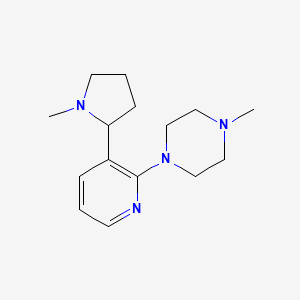
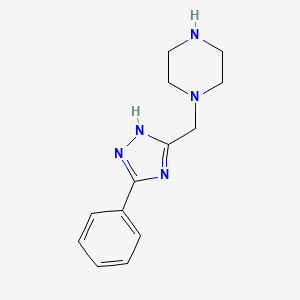
![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)



